molecular formula C10H8FN B142448 5-Fluoro-4-methylquinoline CAS No. 144147-04-6

5-Fluoro-4-methylquinoline

Cat. No. B142448
M. Wt: 161.18 g/mol
InChI Key: QZPMCQXBQBPPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methylquinoline is a heterocyclic compound with a chemical formula of C10H8FN. It belongs to the class of quinoline derivatives and has been studied for its potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of 5-Fluoro-4-methylquinoline is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial DNA and RNA. In antitumor research, 5-Fluoro-4-methylquinoline has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Fluoro-4-methylquinoline has been found to have several biochemical and physiological effects. In antimicrobial research, it has been shown to inhibit the growth of bacterial cells by interfering with their DNA and RNA synthesis. In antitumor research, 5-Fluoro-4-methylquinoline has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

5-Fluoro-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities. However, it also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions for the research of 5-Fluoro-4-methylquinoline. One direction is to optimize its biological activity by studying its mechanism of action and identifying its molecular targets. Another direction is to investigate its potential applications in other scientific research fields, such as neuroscience and immunology. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 5-Fluoro-4-methylquinoline to facilitate its use in scientific research.
Conclusion
In conclusion, 5-Fluoro-4-methylquinoline is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. However, its mechanism of action is not fully understood, and it has some limitations in lab experiments. Further research is needed to optimize its biological activity and identify its molecular targets, as well as to investigate its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 5-Fluoro-4-methylquinoline can be achieved through several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The Pfitzinger reaction involves the condensation of 2-chloro-5-fluorobenzaldehyde with methyl anthranilate in the presence of sodium ethoxide. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by the addition of 2-chloro-5-fluorobenzaldehyde. The Friedländer reaction involves the condensation of 2-aminobenzaldehyde with 2-chloro-5-fluorobenzaldehyde in the presence of acetic acid and a catalyst.

Scientific Research Applications

5-Fluoro-4-methylquinoline has been studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In antimicrobial research, 5-Fluoro-4-methylquinoline has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In antitumor research, 5-Fluoro-4-methylquinoline has been found to inhibit the growth of cancer cells in vitro and in vivo. In anti-inflammatory research, 5-Fluoro-4-methylquinoline has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-fluoro-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPMCQXBQBPPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591369
Record name 5-Fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methylquinoline

CAS RN

144147-04-6
Record name 5-Fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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